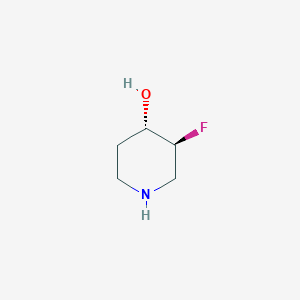

trans-3-Fluoropiperidin-4-ol

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry Research

The strategic placement of fluorine can lead to several beneficial modifications of a molecule's properties:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown by enzymes, thereby increasing the drug's half-life in the body. bohrium.commdpi.com

Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can influence a compound's pharmacokinetic properties and how it binds to its target. bohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its protein target through various interactions, including the formation of hydrogen bonds and dipole-dipole interactions. bohrium.comtandfonline.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. bohrium.com

The growing number of fluorinated drugs on the market is a testament to the success of this strategy in drug discovery and development. nih.gov

Role of Piperidine (B6355638) Scaffolds as Privileged Heterocyclic Architectures in Synthetic Design

Piperidine, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means that this particular chemical structure is frequently found in a wide range of biologically active compounds and approved drugs, targeting a variety of receptors and enzymes. nih.govresearchgate.net The prevalence of the piperidine ring is due to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of compounds with different three-dimensional shapes and functionalities. nih.gov

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve aqueous solubility and interactions with biological targets. thieme-connect.comcolab.ws

Synthetic Accessibility: A wide range of synthetic methods are available for the construction and functionalization of the piperidine ring, making its derivatives accessible for research and development. nih.gov

The introduction of chirality into piperidine scaffolds further expands their utility in drug design, enabling the synthesis of molecules with enhanced biological activity, selectivity, and improved pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Specific Research Significance of trans-3-Fluoropiperidin-4-ol (B2614427) as a Stereochemically Defined Building Block

This compound is a valuable building block for medicinal chemistry because it combines the beneficial properties of both fluorine and the piperidine scaffold in a stereochemically defined manner. nih.govresearchgate.net The "trans" configuration refers to the relative orientation of the fluorine and hydroxyl groups on the piperidine ring. This precise three-dimensional arrangement is crucial for controlling the interactions of molecules derived from this building block with their biological targets.

The significance of this compound lies in its utility as a starting material for the synthesis of more complex molecules with potential therapeutic applications. researchgate.netcapes.gov.br The presence of both a fluorine atom and a hydroxyl group allows for a variety of chemical transformations, enabling chemists to incorporate this fluorinated piperidine motif into larger drug candidates. The defined stereochemistry of this compound ensures that the resulting products are also stereochemically pure, which is a critical requirement for modern pharmaceuticals.

The enantioselective synthesis of fluorinated piperidinols, including the cis-isomer of 3-fluoropiperidin-4-ol, has been a subject of significant research, highlighting the demand for these chiral building blocks in drug discovery. nih.govresearchgate.net The development of synthetic routes to access specific stereoisomers, such as this compound, is a key enabler for the exploration of new chemical space in the quest for novel and more effective medicines.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C5H10FNO |

| Molecular Weight | 119.14 g/mol |

| CAS Number | 955082-95-8 |

| Appearance | Not specified, likely a solid |

| Purity | ≥98% |

(Data sourced from Synblock synblock.com)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential to confirm the structure and stereochemistry of the molecule. For a related compound, (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol, specific proton NMR (1H-NMR) shifts have been reported. semanticscholar.org

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as the hydroxyl (-OH) and amine (-NH) groups.

Researchers would typically rely on these techniques to verify the identity and purity of the compound after its synthesis. acs.orgduke.edu

Structure

3D Structure

Properties

CAS No. |

1434247-88-7; 955082-95-8 |

|---|---|

Molecular Formula |

C5H10FNO |

Molecular Weight |

119.139 |

IUPAC Name |

(3S,4S)-3-fluoropiperidin-4-ol |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 |

InChI Key |

BZSUXEBLJMWFSV-WHFBIAKZSA-N |

SMILES |

C1CNCC(C1O)F |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 3 Fluoropiperidin 4 Ol and Its Stereoisomers

Strategies for the Construction of the Fluoropiperidine Core

The synthesis of the fluoropiperidine core of trans-3-fluoropiperidin-4-ol (B2614427) can be approached through various strategies, including the hydrogenation of fluorinated pyridine (B92270) precursors, metal-catalyzed cyclization reactions, and direct fluorination of piperidine (B6355638) rings. Each of these methods offers distinct advantages and challenges in terms of stereocontrol and substrate scope.

Catalytic Hydrogenation Approaches to Fluoropiperidines

Catalytic hydrogenation of readily available fluoropyridines represents a straightforward and atom-economical approach to fluorinated piperidines. The stereochemical outcome of the reduction is a critical aspect of these methodologies.

The hydrogenation of fluoropyridines using heterogeneous catalysts typically leads to the cis-isomer of the corresponding fluoropiperidine. This stereoselectivity is attributed to the adsorption of the pyridine ring onto the catalyst surface, followed by the delivery of hydrogen from the same face. A robust and simple method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available palladium on carbon (Pd/C) catalyst. This protocol demonstrates a broad substrate scope and tolerance to various functional groups. nih.gov

The reaction conditions are generally mild, employing hydrogen gas at a pressure of 50 bar and temperatures around 60°C. The use of an acidic medium, such as hydrochloric acid in methanol, is crucial for the activation of the pyridine ring towards reduction. This method has been shown to be effective for a range of substituted fluoropyridines, affording the corresponding cis-fluoropiperidines in good to excellent yields and high diastereoselectivities. nih.gov

Table 1: Heterogeneous Catalysis for cis-Selective Reduction of Fluoropyridines Data derived from multiple experimental examples.

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Fluoropyridine | 10% Pd/C | Methanol/HCl | 60 | 50 | cis-3-Fluoropiperidine | >95 | >99:1 |

| 2 | 2-Chloro-5-fluoropyridine | 10% Pd/C | Methanol/HCl | 60 | 50 | cis-3-Fluoropiperidine | 85 | >99:1 |

| 3 | 2-Bromo-5-fluoropyridine | 10% Pd/C | Methanol/HCl | 60 | 50 | cis-3-Fluoropiperidine | 82 | >99:1 |

| 4 | Methyl 5-fluoronicotinate | 10% Pd/C | Methanol/HCl | 60 | 50 | Methyl cis-5-fluoropiperidine-3-carboxylate | 91 | >99:1 |

A rhodium-catalyzed reductive transamination of pyridinium salts offers a versatile method for the synthesis of chiral piperidines, including fluorinated derivatives. synblock.commpg.de This reaction proceeds via a transfer hydrogenation mechanism, where a rhodium catalyst facilitates the reduction of the pyridinium salt in the presence of a hydrogen source, typically formic acid. synblock.comacs.org The key feature of this method is the in-situ transamination with a chiral primary amine, which introduces a new nitrogen atom into the ring and establishes the stereochemistry of the final product. synblock.com

The reaction is typically carried out using a rhodium catalyst such as [Cp*RhCl₂]₂ in a mixture of dichloromethane and water. The presence of water is essential for the hydrolysis of an intermediate dihydropyridine, which then undergoes reductive amination with the chiral amine. acs.org This methodology has been successfully applied to the synthesis of various chiral fluoropiperidines with excellent diastereo- and enantioselectivities. synblock.com

Table 2: Rhodium-Catalyzed Reductive Transamination from Pyridinium Salts

| Entry | Pyridinium Salt | Chiral Amine | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|---|---|---|

| 1 | N-Benzyl-3-fluoropyridinium bromide | (R)-1-Phenylethylamine | [Cp*RhCl₂]₂ | DCM/H₂O | 40 | (2R,5S)-N-((R)-1-Phenylethyl)-5-fluoropiperidin-2-yl)methanol | 75 | >20:1 |

| 2 | N-Benzyl-4-fluoropyridinium bromide | (S)-1-Phenylethylamine | [Cp*RhCl₂]₂ | DCM/H₂O | 40 | (2S,4R)-N-((S)-1-Phenylethyl)-4-fluoropiperidin-2-yl)methanol | 82 | >20:1 |

| 3 | N-Propyl-3-fluoropyridinium iodide | (R)-1-(Naphthalen-1-yl)ethan-1-amine | [Cp*RhCl₂]₂ | DCM/H₂O | 40 | (3S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-3-fluoropiperidine | 68 | >20:1 |

Metal-Catalyzed Annulation Approaches

Metal-catalyzed annulation reactions provide a powerful tool for the construction of heterocyclic rings, including the fluoropiperidine core. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step.

A highly modular approach to 3-fluoropiperidines involves a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates. acs.org This method allows for the rapid construction of the piperidine core with inherent functionality that can be further elaborated. The reaction proceeds through an initial allylation of the α-fluoro-β-ketoester, followed by an acid-mediated condensation to form the 3-fluoropiperidine (B1141850) ring. acs.org

The reaction is catalyzed by a palladium complex, such as Pd(dba)₂, in the presence of a suitable ligand. The use of trifluoroacetic acid (TFA) promotes the final cyclization and dehydration steps. This one-pot procedure has been shown to be scalable and tolerates a variety of substituents on both the α-fluoro-β-ketoester and the cyclic carbamate, providing access to a diverse range of 3-fluoropiperidine derivatives in high yields. acs.org

Table 3: Palladium-Catalyzed [4+2] Annulation from α-Fluoro-β-Ketoesters

| Entry | α-Fluoro-β-ketoester | Cyclic Carbamate | Catalyst | Ligand | Acid | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | tert-Butyl (4-vinyl-1,2,3-oxathiazolidin-2-yl)carbamate 2,2-dioxide | Pd(dba)₂ | (R)-BINAP | TFA | Ethyl 5-fluoro-6-imino-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-4-carboxylate | 92 |

| 2 | Ethyl 2-fluoro-3-oxobutanoate | tert-Butyl (4-vinyl-1,2,3-oxathiazolidin-2-yl)carbamate 2,2-dioxide | Pd(dba)₂ | (R)-BINAP | TFA | Ethyl 5-fluoro-6-imino-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | 88 |

| 3 | Methyl 2-fluoro-3-oxo-3-(p-tolyl)propanoate | tert-Butyl (4-vinyl-1,2,3-oxathiazolidin-2-yl)carbamate 2,2-dioxide | Pd(dba)₂ | (R)-BINAP | TFA | Methyl 5-fluoro-6-imino-1-(p-tolyl)-1,2,3,6-tetrahydropyridine-4-carboxylate | 95 |

Direct Fluorination Strategies

Direct fluorination of a pre-existing piperidine ring is an attractive strategy for the synthesis of fluoropiperidines, as it can potentially reduce the number of synthetic steps. However, controlling the regioselectivity and stereoselectivity of the fluorination can be challenging.

An enantioselective fluorination of N-Boc-piperidin-4-one has been developed to produce cis-1-Boc-3-fluoropiperidin-4-ol. nih.gov This methodology utilizes an organocatalyst, such as a modified cinchona alkaloid, in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov The reaction proceeds through the formation of an enamine intermediate from the piperidinone and the catalyst, which then reacts with the electrophilic fluorine source. Subsequent reduction of the resulting α-fluoroketone provides the desired fluorinated piperidinol. While this method provides the cis-isomer, it highlights the feasibility of direct fluorination on the piperidine scaffold. The development of conditions that favor the formation of the trans-isomer remains an area of active research.

Table 4: Direct Electrophilic Fluorination of N-Boc-piperidin-4-one

| Entry | Catalyst | Fluorinating Agent | Reducing Agent | Product | Enantiomeric Excess (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | Modified Cinchona Alkaloid | NFSI | Sodium Borohydride | cis-1-Boc-3-fluoropiperidin-4-ol | 95 | >20:1 |

| 2 | α-Methylbenzylamine | NFSI | Sodium Borohydride | cis-1-Boc-3-fluoropiperidin-4-ol | 85 | >20:1 |

Electrophilic Fluorination of Piperidone-Derived Enol Equivalents

A prominent strategy for the introduction of fluorine at the C3 position of the piperidine ring involves the electrophilic fluorination of a piperidone-derived enol equivalent. This method typically begins with an N-protected 4-piperidone, such as N-Boc-4-piperidone. The ketone is first converted to a more nucleophilic enol equivalent, for instance, a silyl enol ether. This transformation is commonly achieved by treating the N-Boc-4-piperidone with a silylating agent, like trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a non-nucleophilic base, such as triethylamine.

The resulting silyl enol ether is then subjected to fluorination using an electrophilic fluorine source. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are among the most widely employed reagents for this purpose. The reaction proceeds via the attack of the electron-rich enol ether on the electrophilic fluorine atom, leading to the formation of the α-fluoroketone, N-Boc-3-fluoropiperidin-4-one. Subsequent reduction of the ketone functionality yields the desired 3-fluoropiperidin-4-ol. The stereochemical outcome of the reduction (i.e., the formation of the trans or cis isomer) is dependent on the choice of reducing agent and the reaction conditions. For instance, the use of sodium borohydride can lead to a mixture of diastereomers, from which the trans isomer can be isolated.

One reported synthesis of a 3-fluoropiperidin-4-one precursor involved the conversion of the corresponding N-Boc-ketone to its TMS-silyl enol ether, followed by electrophilic fluorination with Selectfluor, which proceeded in a high yield of 91%. scientificupdate.com This approach underscores the efficiency of electrophilic fluorination in constructing the core fluorinated piperidone structure.

Deoxofluorination Approaches

Deoxofluorination offers an alternative pathway to fluorinated piperidines, typically involving the conversion of a hydroxyl group to a fluorine atom. In the context of this compound synthesis, a plausible route would involve the deoxofluorination of a suitably protected 3,4-dihydroxypiperidine precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly used for such transformations. researchgate.net

These reagents activate the hydroxyl group, facilitating a nucleophilic substitution by fluoride. The stereochemical outcome of the reaction (inversion or retention of configuration) is dependent on the reaction mechanism (SN2 or SN1-like) and the presence of neighboring group participation. For the synthesis of this compound, a precursor with a cis-3,4-diol configuration could potentially undergo a double inversion at one center or a single inversion at the other to afford the desired trans product. The choice of solvent, temperature, and the specific deoxofluorinating agent can influence the reaction pathway and stereoselectivity. While the direct application of this method to a 3,4-dihydroxypiperidine for the synthesis of this compound is not extensively detailed in the provided search results, the general utility of DAST and Deoxo-Fluor® in converting alcohols to fluorides is well-established. researchgate.net

Stereoselective Synthesis of 3-Fluoropiperidin-4-ol Systems

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of specific stereoisomers of 3-fluoropiperidin-4-ol is of paramount importance.

Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of 3-fluoropiperidin-4-ol synthesis, organocatalytic asymmetric fluorination of an N-protected 4-piperidone offers a direct route to enantiomerically enriched 3-fluoropiperidin-4-ones. Cinchona alkaloid-derived primary amines have proven to be effective catalysts for such transformations.

The catalytic cycle is believed to involve the formation of a chiral enamine intermediate between the piperidone substrate and the primary amine catalyst. This enamine then reacts with an electrophilic fluorinating agent, such as NFSI. The chiral environment provided by the Cinchona alkaloid backbone directs the approach of the fluorinating agent, leading to the preferential formation of one enantiomer of the α-fluoroketone. Subsequent diastereoselective reduction of the ketone affords the desired enantiomerically enriched 3-fluoropiperidin-4-ol.

Research in this area has demonstrated the successful enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol using a modified Cinchona alkaloid catalyst. nih.gov While this work focused on the cis isomer, the principles of organocatalytic asymmetric fluorination can be adapted to favor the formation of other stereoisomers by modifying the catalyst structure and reaction conditions. The choice of the Cinchona alkaloid (e.g., quinine vs. quinidine derivatives) can often provide access to either enantiomer of the product.

| Catalyst Type | Substrate | Product | Key Features |

| Cinchona Alkaloid-Derived Primary Amines | N-Boc-4-piperidone | Enantiomerically enriched 3-fluoropiperidin-4-ones | Formation of a chiral enamine intermediate directs the stereochemical outcome of the fluorination. |

An alternative enantioselective strategy involves the asymmetric reduction of a prochiral 3-fluoropiperidin-4-one precursor. This approach relies on the use of a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the carbonyl group.

A variety of methods for the asymmetric reduction of ketones are well-established in organic synthesis. These include the use of chiral borane reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst, or transfer hydrogenation with chiral ruthenium or rhodium complexes. The choice of the chiral ligand and the metal center is crucial in achieving high levels of enantioselectivity.

For the synthesis of this compound, the asymmetric reduction of N-Boc-3-fluoropiperidin-4-one would need to proceed with high diastereoselectivity to favor the trans isomer, in addition to high enantioselectivity. The stereochemical outcome is influenced by the steric and electronic properties of both the substrate and the chiral catalyst.

| Reduction Method | Precursor | Product | Key Features |

| Asymmetric Hydrogenation (e.g., with chiral Ru or Rh complexes) | N-Boc-3-fluoropiperidin-4-one | Enantiomerically enriched this compound | The chiral catalyst creates a stereochemically defined environment for the delivery of hydride to the carbonyl group. |

| Chiral Borane Reduction (e.g., CBS reduction) | N-Boc-3-fluoropiperidin-4-one | Enantiomerically enriched this compound | The chiral oxazaborolidine catalyst coordinates to the carbonyl oxygen, directing the approach of the borane reducing agent. |

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This process combines a rapid in situ racemization of the starting material with a highly enantioselective kinetic resolution.

In the context of 3-fluoropiperidin-4-ol synthesis, DKR can be applied to the reduction of racemic N-Boc-3-fluoropiperidin-4-one. The key to a successful DKR is the facile epimerization of the stereocenter at the C3 position under the reaction conditions. The presence of the adjacent carbonyl group facilitates this racemization via enolization.

A notable example of this approach is the Noyori asymmetric hydrogenation. researchgate.netharvard.edu This reaction typically employs a ruthenium catalyst bearing a chiral BINAP ligand in the presence of a hydrogen source. The chiral catalyst selectively reduces one enantiomer of the fluorinated piperidone much faster than the other. As the reduction proceeds, the unreacted enantiomer continuously racemizes, ensuring that the entire starting material is converted into a single stereoisomer of the product.

One study on the Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under DKR conditions reported the formation of a single cis enantiomer with both high diastereo- and enantioselectivity (>90%). researchgate.net While this particular study yielded the cis isomer, the principle of DKR using a Noyori-type reduction is a highly effective method for accessing stereochemically pure fluorinated piperidinols. The stereochemical outcome of the reduction is dictated by the chirality of the catalyst and the substrate, and modification of these parameters could potentially lead to the selective synthesis of the trans isomer.

| DKR Method | Substrate | Product Stereoisomer | Catalyst System | Key Findings |

| Noyori Asymmetric Hydrogenation | Racemic 1-Boc-3-fluoropiperidin-4-one | Single cis enantiomer | Ru(II)-BINAP complex | High diastereo- and enantioselectivity (>90%) was achieved, demonstrating the feasibility of DKR for this system. researchgate.net |

Diastereoselective Methodologies for trans-Isomer Formation

The therapeutic potential of fluorinated piperidines is often linked to a specific stereochemical arrangement. The this compound scaffold, in particular, requires precise control over the relative orientation of the fluorine and hydroxyl substituents. Achieving this diastereoselectivity is a key challenge, and several advanced synthetic methodologies have been developed to address it. These methods leverage principles of stereoelectronic control, steric hindrance, and complex reaction cascades to favor the formation of the desired trans isomer.

Reduction of 3-Fluoropiperidin-4-ones to trans-Hydroxypiperidines

One of the most direct approaches to establishing the trans stereochemistry is through the diastereoselective reduction of a 3-fluoropiperidin-4-one precursor. The stereochemical outcome of this reduction is governed by the angle of nucleophilic attack of the hydride reagent on the carbonyl group. This process can be directed to favor the trans product by carefully selecting the reducing agent and reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.

The N-protecting group on the piperidine ring plays a crucial role in influencing the conformation of the ring and, consequently, the steric accessibility of the ketone. With a bulky protecting group like tert-butyloxycarbonyl (Boc), the ring is biased towards a chair conformation where the protecting group has a significant steric presence.

Kinetic Control: Under kinetic control, the reaction is irreversible and the product distribution is determined by the difference in the energy of the transition states. Attack of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), preferentially occurs from the less sterically hindered axial face. This axial attack leads to the formation of an equatorial hydroxyl group. Since the fluorine atom at the adjacent C3 position preferentially occupies an axial position to minimize dipole-dipole interactions, the resulting product has a trans-diaxial relationship between the fluorine and the incoming hydride, ultimately yielding the desired trans-3-fluoro-4-hydroxypiperidine where the hydroxyl group is equatorial.

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, allowing for equilibration to the most stable product. The trans isomer, with the hydroxyl group in the equatorial position, is generally the more thermodynamically stable product as it minimizes 1,3-diaxial interactions. Using reducing agents like sodium borohydride (NaBH₄) in a protic solvent can facilitate this outcome. The initial kinetic product may form, but under equilibrating conditions, it can revert to the ketone and be reduced again until the more stable trans isomer predominates.

The choice of reducing agent is therefore critical in controlling the diastereoselectivity of the reduction, as summarized in the table below.

| Reducing Agent | Typical Control Type | Favored Attack Trajectory | Resulting Diastereomer |

| Sodium Borohydride (NaBH₄) | Thermodynamic | Equatorial/Axial | trans (major) |

| Lithium Aluminum Hydride (LiAlH₄) | Kinetic | Axial | trans |

| Lithium tri-tert-butoxyaluminum hydride | Kinetic (Bulky) | Axial | trans (high selectivity) |

| L-Selectride® | Kinetic (Very Bulky) | Axial | trans (high selectivity) |

Regio- and Stereoselective Synthesis via Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of functionalized piperidines. This methodology involves the initial functionalization of the aromatic pyridine ring, followed by its reduction to the saturated piperidine core. While direct hydrogenation of substituted pyridines often yields cis products due to the catalyst directing the hydrogen addition from the same face, a multi-step strategy starting from pyridine N-oxides can be devised to access the trans isomer.

A plausible synthetic sequence begins with a suitably substituted pyridine N-oxide, for example, 3-bromo-4-nitropyridine N-oxide. rsc.orgnih.gov Nucleophilic aromatic substitution with a fluoride source can displace the bromo group to install the fluorine at the C3 position. rsc.orgnih.gov The nitro group can then be reduced, and the N-oxide can be deoxygenated. The resulting 3-fluoropyridine derivative is then subjected to catalytic hydrogenation. This hydrogenation typically proceeds with syn-addition of hydrogen, leading to an all-cis substituted piperidine.

To achieve the final trans stereochemistry, a subsequent stereochemical inversion step is necessary. This can be accomplished via several methods:

Mitsunobu Reaction: The hydroxyl group of the cis-3-fluoropiperidin-4-ol can be inverted to the trans configuration using a Mitsunobu reaction. This reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism), providing a reliable route to the desired trans product.

Oxidation-Reduction Sequence: The cis-alcohol can be oxidized back to the 3-fluoropiperidin-4-one. Subsequently, a stereoselective reduction, as described in section 2.2.2.1, can be performed under conditions that favor the formation of the thermodynamically more stable trans isomer.

This approach highlights how pyridine N-oxides can be valuable starting materials for introducing key functionalities onto the aromatic ring before the challenging stereochemistry of the piperidine ring is established.

Aza-Cope Rearrangement-Mannich Cyclization with Piperidinol Derivatives

The aza-Cope rearrangement-Mannich cyclization is a powerful cascade reaction used to construct complex nitrogen-containing heterocycles. wikipedia.orgresearchgate.netorganicreactions.org This tandem reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an unsaturated iminium cation, which then generates an enol and a new iminium ion that undergo an intramolecular Mannich cyclization. researchgate.netorganicreactions.org While this reaction is most famously used for the synthesis of 5-membered pyrrolidine rings, it can be adapted for the formation of 6-membered piperidine rings, albeit this application is less common. wikipedia.org

For the synthesis of a substituted piperidinol, a carefully designed acyclic or heterocyclic precursor is required. The reaction would proceed through a six-membered cyclic transition state. The stereochemistry of the final piperidinol product is dictated by the stereochemistry of the starting material and the chair-like transition state of the rearrangement.

A hypothetical substrate for forming a piperidinol derivative via this cascade would be an amino alcohol containing appropriately placed vinyl and homoallylic groups. The sequence would be initiated by the formation of an iminium ion, for example, by reacting the amine with an aldehyde. This triggers the aza-Cope rearrangement, leading to a ring-expanded intermediate that immediately cyclizes via the Mannich reaction. The diastereoselectivity of the process is often high because the cyclization step is typically irreversible and proceeds through a highly ordered, chair-like transition state that minimizes steric interactions.

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the underlying principles suggest it is a viable, though complex, strategy. The main challenge lies in the synthesis of the required, highly functionalized acyclic precursor with the correct stereocenters to guide the desired outcome.

Control of trans-Diastereoselectivity in Synthetic Sequences

Controlling the formation of the trans isomer in the synthesis of 3-fluoropiperidin-4-ol often relies on exploiting the energetic differences between diastereomeric transition states or products. The choice between kinetic and thermodynamic control is a central theme in these synthetic strategies. rsc.orgresearchgate.netmdpi.comimperial.ac.uk

Thermodynamic Control: This approach aims to form the most stable diastereomer. In the case of 3-fluoropiperidin-4-ol, the trans isomer with both the fluorine (in the axial position due to stereoelectronic effects) and the hydroxyl group (in the equatorial position) is often the most stable conformation. Reactions that are reversible, such as certain reductions or isomerization processes, will eventually yield a majority of the trans product. For instance, in the reduction of 3-fluoropiperidin-4-one, using conditions that allow for equilibration (e.g., sodium borohydride in methanol) will favor the formation of the trans-alcohol.

Kinetic Control: This approach focuses on the rate of reaction, where the product formed is the one that proceeds through the lowest energy transition state. This does not always correspond to the most stable product. However, kinetic control can be exploited to achieve high diastereoselectivity. For example, using sterically demanding reagents that selectively attack one face of a molecule can lead to a single diastereomer. As mentioned previously, the reduction of a 3-fluoropiperidin-4-one with a bulky hydride reagent is a classic example of a kinetically controlled reaction that yields the trans product with high selectivity.

Furthermore, substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction, is another powerful tool. In multi-step syntheses, the stereochemistry established in an early step can be used to direct the formation of new stereocenters later in the sequence, ultimately leading to the desired this compound.

Synthesis of Racemic this compound Analogs

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. The introduction of alkyl groups, for instance, can significantly impact the pharmacological properties of the molecule.

Approaches to Racemic trans-3-ethyl-3-fluoro-4-hydroxypiperidine

The synthesis of racemic trans-3-ethyl-3-fluoro-4-hydroxypiperidine presents additional synthetic challenges, namely the creation of a quaternary stereocenter at the C3 position. A plausible synthetic route can be adapted from general methods for the synthesis of 3-alkyl-4-hydroxypiperidines. google.com

A potential synthetic sequence could begin with an N-protected 4-piperidone. The synthesis would proceed through the following key steps:

α-Alkylation: The N-protected 4-piperidone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group at the C3 position, yielding N-protected 3-ethyl-4-piperidone.

α-Fluorination: The resulting 3-ethyl-4-piperidone can then be fluorinated. This is typically achieved by generating the enolate again and reacting it with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). This step creates the C3 quaternary center bearing both an ethyl and a fluorine substituent.

Diastereoselective Reduction: The final step is the reduction of the carbonyl group in the N-protected 3-ethyl-3-fluoro-4-piperidone. To obtain the desired trans stereochemistry, a diastereoselective reduction is performed. As with the parent compound, using a bulky reducing agent would favor axial attack on the carbonyl, leading to the formation of the equatorial alcohol. The relative orientation of the C3-ethyl/fluoro groups and the C4-hydroxyl group would thus be trans.

Deprotection of the nitrogen atom would then yield the final target compound, racemic trans-3-ethyl-3-fluoro-4-hydroxypiperidine. Each of these steps would require careful optimization to achieve good yields and the desired high diastereoselectivity in the final reduction step.

Synthesis of Fluorine-Containing Piperidine Amino Acid Derivatives

A notable and efficient synthetic strategy has been developed for the construction of fluorine-containing piperidine γ-amino acid derivatives. researchgate.netjyu.fi This methodology is centered on the oxidative ring opening of an unsaturated bicyclic γ-lactam, commonly known as a Vince-lactam, followed by a double reductive amination of the resulting diformyl intermediate with various fluoroalkylamines. researchgate.netjyu.fi This approach allows for the stereocontrolled synthesis of these valuable compounds, where the stereochemistry of the final products is predetermined by the configuration of the chiral centers in the initial γ-lactam. jyu.fi

The synthetic pathway commences with the oxidative cleavage of the carbon-carbon double bond within the bicyclic γ-lactam ring. This key step generates a diformyl intermediate, which then undergoes a double reductive amination reaction. researchgate.netjyu.fi This latter step, facilitated by the introduction of various fluoroalkylamines, leads to the formation of the desired fluorine-containing piperidine ring structure. researchgate.net The versatility of this method is demonstrated by its successful extension to the synthesis of alkylated and perfluoroalkylated substances, as well as γ-lactam derivatives. researchgate.net

This synthetic concept has proven effective for producing a range of functionalized fluorine-containing azaheterocycles with a high degree of stereocontrol. researchgate.net The resulting piperidine γ-amino acid derivatives are considered highly valuable building blocks in the field of organic synthesis and hold significant potential for applications in pharmaceutical chemistry. researchgate.net Furthermore, the amino acid derivatives synthesized through this method that possess an aryl moiety are of particular interest as they may serve as relevant building blocks in the development of foldamers. researchgate.net The method also shows promise for accessing enantiopure piperidine γ-amino esters. jyu.fi

A similar strategy has been successfully applied to the synthesis of trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers. This related procedure also begins with a readily available unsaturated bicyclic lactam and utilizes an oxidative cleavage of the C=C bond, followed by ring closure of the diformyl intermediate to yield the desired fluorinated azaheterocycles. researchgate.net

Conformational Analysis and Stereoelectronic Investigations of Trans 3 Fluoropiperidin 4 Ol Systems

Theoretical Frameworks of Fluorine Conformational Effects

The conformational behavior of organofluorine compounds is governed by a complex interplay of steric and electronic effects. Unlike larger halogens, fluorine is the second smallest substituent after hydrogen, yet it is the most electronegative element. This combination of small size and high electronegativity gives rise to unique stereoelectronic interactions that can dictate molecular geometry.

Several theoretical frameworks are essential for understanding these effects in molecules like trans-3-Fluoropiperidin-4-ol (B2614427):

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In fluorinated systems, the potent electron-withdrawing nature of fluorine lowers the energy of the C-F σ antibonding orbital, making it a better electron acceptor. Consequently, stabilizing hyperconjugative interactions, such as σC-H → σC-F* and σC-C → σC-F*, can play a crucial role in determining the preferred conformation. These interactions are highly dependent on the dihedral angle between the donor and acceptor orbitals, favoring an anti-periplanar arrangement.

Electrostatic Interactions: The high polarity of the C-F bond, with a partial negative charge on the fluorine atom (Fδ-) and a partial positive charge on the carbon atom (Cδ+), leads to significant intramolecular electrostatic interactions. These include dipole-dipole and charge-dipole interactions, which can be either attractive or repulsive depending on the geometry of the molecule. In protonated piperidines, the interaction between the positively charged nitrogen (N+) and the C-F bond dipole is a critical determinant of conformational preference.

Steric Effects: While fluorine has a van der Waals radius only slightly larger than hydrogen, steric repulsion can still influence conformational equilibria, particularly in highly substituted systems. The preference for a substituent to occupy an equatorial position in a cyclohexane or piperidine (B6355638) ring to minimize 1,3-diaxial interactions is a classic example of steric control. However, in many fluorinated systems, stereoelectronic effects can override these traditional steric considerations.

These theoretical principles provide the foundation for interpreting the conformational landscape of this compound.

Experimental Characterization of Conformational Preferences in Fluoropiperidines

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the conformational preferences of fluorinated piperidines. Key parameters derived from NMR spectra provide insights into the dominant chair conformations and the axial or equatorial orientation of substituents.

For fluorinated piperidines, the following NMR techniques and parameters are particularly informative:

1H and 19F NMR Spectroscopy: Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between coupled nuclei.

3JH,H Coupling Constants: The vicinal proton-proton coupling constants can be used with the Karplus equation to estimate the dihedral angles and thus distinguish between axial and equatorial protons.

3JH,F Coupling Constants: Vicinal proton-fluorine coupling constants also show a Karplus-type dependence on the H-C-C-F dihedral angle and are invaluable for determining the orientation of the fluorine substituent. A large 3JH,F value (typically > 20 Hz) is indicative of an anti-periplanar relationship, which often corresponds to an axial fluorine and an axial proton. Conversely, smaller gauche couplings are observed for other arrangements.

Studies on 3-fluoropiperidine (B1141850) derivatives have shown that the conformational equilibrium is highly dependent on the nature of the substituent on the nitrogen atom and the protonation state of the nitrogen. For instance, in N-acyl or N-alkyl 3-fluoropiperidines, there is often a preference for the chair conformation where the fluorine atom is in the axial position, a counterintuitive result when considering only steric effects. This preference is often enhanced upon protonation of the nitrogen atom.

In the case of this compound, one would expect two possible chair conformations. In one chair, the fluorine atom is axial and the hydroxyl group is equatorial (aF, eOH). In the other, the fluorine is equatorial and the hydroxyl group is axial (eF, aOH). Experimental characterization would be necessary to determine the dominant conformer in different solvents and under different pH conditions.

The Fluorine Gauche Effect and its Influence on Stereochemistry

The gauche effect is a stereoelectronic phenomenon observed in 1,2-disubstituted ethanes where the gauche conformer (dihedral angle of ~60°) is more stable than the anti conformer (dihedral angle of 180°). This effect is particularly pronounced when the substituents are electronegative atoms like fluorine. The primary explanation for the fluorine gauche effect is hyperconjugation, specifically the stabilizing interaction between the σC-H bonding orbital and the σC-F* antibonding orbital, which is maximized in the gauche arrangement. nih.govwikipedia.org

In the context of a piperidine ring, the gauche effect can influence the relative stability of conformers. For a 3-fluoropiperidine system, the relevant fragment is F-C3-C2-N. The interaction between the C-F bond and the nitrogen lone pair or the N-H/N-R bond is critical.

However, it is important to note that in 3-fluoropiperidine itself, the classic fluorine gauche effect is not the dominant factor in determining the axial/equatorial preference of the fluorine atom. nih.gov Instead, other interactions, particularly those involving the nitrogen atom, play a more significant role. When the nitrogen is protonated, a strong attractive interaction between the positively charged nitrogen and the partially negatively charged fluorine atom can favor a conformation where these two groups are in a cis or gauche-like relationship, which often translates to an axial orientation for the fluorine. nih.govacs.org

For this compound, the situation is further complicated by the presence of the hydroxyl group at the 4-position. The stereoelectronic interactions involving the C-O bond and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the nitrogen lone pair could also influence the conformational equilibrium.

Charge-Dipole Interactions in Fluorinated Nitrogen Heterocycles

Charge-dipole interactions are a key factor governing the conformational preferences of fluorinated nitrogen heterocycles, especially in their protonated state. researchgate.netresearchgate.net When the nitrogen atom of a piperidine ring is protonated, it bears a formal positive charge. This positive charge can interact favorably with the negative end of the C-F bond dipole (the fluorine atom).

This attractive C-Fδ-···N+ interaction can be quite significant and often stabilizes a conformation that brings the fluorine atom closer to the charged nitrogen center. researchgate.net In a chair conformation of 3-fluoropiperidinium, this corresponds to the fluorine atom occupying an axial position, which places it in a 1,3-diaxial-like relationship with the axial proton on the nitrogen. This stabilizing electrostatic interaction can be strong enough to overcome the steric preference for the fluorine to be in the more spacious equatorial position.

O'Hagan and co-workers computationally studied fluorinated azetidine derivatives and found that while the neutral molecule preferred a conformation with the fluorine atom distant from the nitrogen, the protonated form favored a puckered conformation that brought the fluorine closer to the N+ center. researchgate.net This C-Fδ-···N+ interaction is a general effect observed in fluorinated pyrrolidines and piperidines. researchgate.netchemrxiv.org

In this compound hydrochloride, it is highly probable that this charge-dipole interaction would play a dominant role in stabilizing the conformer with an axial fluorine atom.

Computational Chemistry Studies on Energetic Contributions and Conformational Landscapes

Computational chemistry provides a powerful tool for investigating the conformational landscapes of molecules and dissecting the various energetic contributions that determine the relative stability of different conformers. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the energies of different conformations and the barriers to their interconversion.

Computational studies on fluorinated piperidines have confirmed the importance of stereoelectronic effects in dictating their conformational preferences. researchgate.net These studies allow for the quantification of the energetic contributions from:

Hyperconjugative interactions: Natural Bond Orbital (NBO) analysis is frequently used to identify and quantify the energy of donor-acceptor interactions, such as σ → σ* hyperconjugation.

Electrostatic interactions: The calculated charge distribution and dipole moments can be used to understand the electrostatic forces at play.

Steric repulsion: This is often evaluated as the Pauli repulsion or exchange-orbital interaction energy.

A systematic computational analysis of diversely substituted fluorinated piperidines revealed that in addition to charge-dipole interactions and hyperconjugation, solvation and solvent polarity play a major role in stabilizing certain conformers. For example, polar solvents can stabilize conformers with larger dipole moments.

A hypothetical computational study on this compound would involve calculating the relative energies of the two chair conformers (aF, eOH and eF, aOH) and their corresponding twist-boat conformations in both the neutral and protonated forms, and in different solvent environments (gas phase, non-polar, and polar solvents). Such a study would provide a detailed understanding of its conformational landscape.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study on the protonated form of this compound.

| Conformer | Gas Phase | Chloroform | Water |

|---|---|---|---|

| Chair (aF, eOH) | 0.00 | 0.00 | 0.00 |

| Chair (eF, aOH) | +1.8 | +1.2 | +0.8 |

This hypothetical data suggests that the conformer with an axial fluorine is significantly more stable, and this preference is maintained, though slightly diminished, in polar solvents.

Another interactive table could present the key dihedral angles for the most stable conformer.

| Dihedral Angle | Value |

|---|---|

| F-C3-C4-O | -175.2 |

| F-C3-C2-N | -58.9 |

| H-N-C2-C3 | -178.5 |

These tables illustrate the type of detailed geometric and energetic information that computational studies can provide, offering deep insights into the conformational preferences of complex molecules like this compound.

Spectroscopic and Advanced Structural Elucidation of Trans 3 Fluoropiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution. For trans-3-Fluoropiperidin-4-ol (B2614427), a combination of ¹H NMR, ¹⁹F NMR, and correlational spectroscopy provides a complete picture of the proton and fluorine environments and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides crucial information for assigning the trans configuration of the fluorine and hydroxyl groups on the piperidine (B6355638) ring. The key diagnostic feature is the coupling constant between the proton at the fluorine-bearing carbon (H-3) and the proton at the hydroxyl-bearing carbon (H-4).

In the trans isomer, the molecule predominantly adopts a chair conformation where both the fluorine and hydroxyl substituents occupy equatorial positions to minimize steric strain. This arrangement forces the corresponding protons (H-3 and H-4) into axial positions. The dihedral angle between these two axial protons is approximately 180°, which, according to the Karplus relationship, results in a large vicinal coupling constant (³JH3-H4). A large coupling constant, typically in the range of 8-10 Hz, is a definitive indicator of a trans-diaxial relationship between H-3 and H-4, thus confirming the trans stereochemistry of the substituents. In contrast, the cis isomer would show a much smaller coupling constant due to an axial-equatorial or equatorial-equatorial relationship.

While detailed spectral data for the unprotected this compound is not widely published, analysis of its derivatives, such as the N-Boc protected analog, supports this assignment principle.

Table 1: Representative ¹H NMR Data for a trans-3-Fluoro-4-hydroxypiperidine Scaffold (Note: This table is illustrative, based on typical chemical shifts for similar structures, as specific public data for the parent compound is limited.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H-3 | ~4.5 | ddd | ³JH3-F ≈ 48, ³JH3-H4ax ≈ 9.0, ³JH3-H2ax/eq ≈ 4.0, 8.0 | Axial |

| H-4 | ~3.8 | m | ³JH4-H3ax ≈ 9.0 | Axial |

| H-2ax | ~3.0 | m | - | Axial |

| H-2eq | ~3.2 | m | - | Equatorial |

| H-5ax | ~1.7 | m | - | Axial |

| H-5eq | ~1.9 | m | - | Equatorial |

| H-6ax | ~2.8 | m | - | Axial |

| H-6eq | ~3.1 | m | - | Equatorial |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic molecules. In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, confirming the presence of one unique fluorine environment in the molecule.

The key parameters obtained from the ¹⁹F NMR spectrum are the chemical shift (δ) and the coupling constants to adjacent protons (JH-F). The chemical shift provides information about the electronic environment of the fluorine atom. The most significant coupling will be the large geminal coupling to H-3 (²JH3-F), which typically appears as a large doublet splitting in the proton spectrum and is reflected in the multiplicity of the fluorine signal. Vicinal couplings to protons on adjacent carbons (H-2 and H-4) will also be observed, providing further structural confirmation. The magnitude of these couplings can also give insight into the dihedral angles and, consequently, the conformation of the piperidine ring.

Correlational Spectroscopy for Connectivity and Relative Configuration (e.g., COSY)

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are indispensable for establishing the connectivity of the proton network within the molecule. A COSY spectrum displays correlations between protons that are coupled to each other.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR provides excellent information about the relative stereochemistry in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the absolute stereochemistry and solid-state conformation of a molecule.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of a three-dimensional electron density map, from which the precise position of each atom in the crystal lattice can be determined.

For this compound, an X-ray crystal structure would provide:

Unambiguous confirmation of the trans configuration of the fluorine and hydroxyl groups.

Precise bond lengths, bond angles, and torsion angles , revealing the exact geometry of the piperidine ring in the solid state, confirming its chair conformation.

Information on intermolecular interactions , such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing arrangement.

Although a specific crystal structure for the parent this compound is not publicly available in crystallographic databases, this method remains the gold standard for absolute structure determination in medicinal chemistry.

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C-F (Fluoroalkane) | Stretching | 1000 - 1400 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, broadened by hydrogen bonding. The N-H stretch of the secondary amine would also appear in this region. The strong absorption in the 1000-1400 cm⁻¹ range is indicative of the C-F stretching vibration, confirming the presence of the fluorine substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₅H₁₀FNO), the expected molecular weight is approximately 119.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 119. The fragmentation pattern would provide further structural clues. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which would lead to characteristic fragment ions. The loss of small, stable neutral molecules such as water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Potential Fragmentation Pathway |

| 119 | [C₅H₁₀FNO]⁺ | Molecular Ion (M⁺) |

| 101 | [M - H₂O]⁺ | Loss of water |

| 90 | [M - CHO]⁺ | Cleavage of the C3-C4 bond |

| 86 | [C₄H₈FN]⁺ | Alpha-cleavage at C2-C3 |

| 57 | [C₃H₅N]⁺ | Ring fragmentation |

Analysis of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and IR spectroscopy.

Synthetic Applications and Derivatization Strategies of Trans 3 Fluoropiperidin 4 Ol

Utilization as a Chiral Building Block in Complex Chemical Synthesis

The trans-3-Fluoropiperidin-4-ol (B2614427) moiety serves as a crucial chiral synthon for introducing stereochemical complexity in the synthesis of larger, biologically active molecules. The fixed trans relationship between the fluorine at the C3 position and the hydroxyl group at the C4 position provides a well-defined stereochemical starting point. This is particularly advantageous in medicinal chemistry, where specific stereoisomers of a drug often exhibit desired pharmacological activity while others may be inactive or cause adverse effects.

Fluorinated piperidines are highly prized building blocks for discovery chemistry. researchgate.netnih.govacs.org The enantioselective synthesis of related compounds, such as cis-1-Boc-3-fluoropiperidin-4-ol, has been reported, underscoring the importance of these structures in providing enantiopure material for further elaboration. nih.govacs.org Similarly, the trans isomer can be incorporated into larger molecules to explore structure-activity relationships, with the fluorine atom acting as a bioisostere for a hydrogen atom or a hydroxyl group, or to modulate the basicity of the piperidine (B6355638) nitrogen. The synthesis of various aminohydroxylated piperidine analogs, which are precursors to natural and synthetic alkaloids, often relies on the stereocontrolled functionalization of the piperidine ring, a strategy directly applicable to derivatives of this compound. researchgate.netresearchgate.net

Introduction of Protecting Groups and their Selective Removal (e.g., Boc, Cbz, Fmoc)

The secondary amine of the piperidine ring is a reactive site that typically requires protection to allow for selective chemical modifications at other positions of the molecule. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the orthogonality of its removal. Three common protecting groups for the piperidine nitrogen are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Boc (tert-butyloxycarbonyl): The Boc group is widely used due to its stability under a variety of reaction conditions, including those that are basic or nucleophilic. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The removal of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net This strategy is frequently employed in the synthesis of piperidine-containing building blocks. nih.govacs.org

Cbz (Benzyloxycarbonyl): The Cbz group is another robust protecting group for amines. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which involves mild reaction conditions that preserve many other functional groups. acs.orgorganic-chemistry.org

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). iris-biotech.deacs.orgnih.gov This deprotection condition is orthogonal to the acidic cleavage of Boc groups and the hydrogenolysis of Cbz groups, allowing for selective deprotection strategies in multi-step syntheses. iris-biotech.de

The selection of these protecting groups allows for a high degree of control over the synthetic route, enabling the selective functionalization of different parts of the molecule.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Boc, Cbz |

Chemical Modifications at the Nitrogen and Hydroxyl Moieties

With the piperidine nitrogen protected, or by leveraging differential reactivity, both the nitrogen and hydroxyl functionalities of this compound can be selectively modified to generate a diverse library of derivatives.

Modifications at the Nitrogen: The secondary amine can undergo a variety of transformations.

N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Modern catalytic methods, such as copper-catalyzed metallaphotoredox reactions, provide a general platform for the N-alkylation of N-nucleophiles with alkyl halides under mild conditions. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide range of substituents.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond with aryl halides, providing access to N-arylpiperidine derivatives.

Modifications at the Hydroxyl Moiety: The secondary alcohol offers another handle for derivatization.

O-Acylation: Esterification can be readily accomplished by reacting the alcohol with acyl chlorides or anhydrides, often catalyzed by a base like pyridine (B92270) or triethylamine.

O-Alkylation: The formation of ethers can be achieved under basic conditions using an alkyl halide (Williamson ether synthesis). nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-fluoropiperidin-4-one, using a variety of oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane). This ketone provides a new electrophilic center for further functionalization, such as the addition of organometallic reagents or the formation of imines.

Regioselective Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating analogs without requiring a de novo ring synthesis. The reactivity of the C-H bonds on a piperidine ring is influenced by electronic and steric factors. The C2 position is electronically activated by the adjacent nitrogen but can be sterically hindered, while the C3 position is deactivated due to the inductive electron-withdrawing effect of the nitrogen. nsf.govnih.gov The C4 position is often the most sterically accessible and less electronically deactivated. nsf.govnih.gov

Recent advances in catalysis have enabled site-selective C-H functionalization of the piperidine ring, where the outcome is controlled by the choice of catalyst and the nitrogen protecting group. nsf.govnih.gov

Functionalization at C4: By employing specific rhodium catalysts in combination with N-α-oxoarylacetyl-piperidines, direct C-H functionalization can be guided to the C4 position. nsf.gov This strategy overrides the inherent electronic preference for the C2 position by using a sterically demanding catalyst and protecting group combination.

Indirect Functionalization at C3: Overcoming the electronic deactivation at the C3 position for direct C-H insertion is challenging. nih.gov An elegant indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate. Subsequent reductive, regioselective ring-opening of the cyclopropane (B1198618) intermediate can then be used to install a substituent at the C3 position. nsf.govnih.gov

These advanced strategies allow for the controlled synthesis of 2,4-disubstituted, 3,4-disubstituted, and other polysubstituted piperidines from a common precursor, providing access to a wide range of structural analogs.

| Position | Inherent Reactivity | Synthetic Strategy | Controlling Factors |

| C2 | Electronically activated, sterically hindered | Direct C-H functionalization | Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄), N-Boc protecting group |

| C3 | Electronically deactivated | Indirect via cyclopropanation/ring-opening | Asymmetric cyclopropanation of tetrahydropyridine followed by reductive opening |

| C4 | Sterically accessible | Direct C-H functionalization | Rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄), N-α-oxoarylacetyl protecting group |

Elaboration to More Complex Molecular Architectures

The derivatization strategies outlined above—protection, N- and O-functionalization, and regioselective C-H activation—collectively enable the elaboration of the relatively simple this compound scaffold into highly complex and diverse molecular architectures.

By combining these methods, chemists can systematically modify the piperidine core to build molecules with tailored properties. For example, the C-H functionalization strategies have been successfully applied to the synthesis of positional analogs of methylphenidate, a therapeutic agent for attention deficit hyperactivity disorder. nsf.govnih.gov This demonstrates how a simple piperidine ring can be selectively functionalized at different positions to create a library of related compounds for pharmacological screening.

Furthermore, the introduction of functional groups at the nitrogen, oxygen, and carbon skeleton allows for subsequent coupling reactions (e.g., Suzuki, Sonogashira, or amide couplings) to append larger and more complex fragments. The fluorine atom remains as a permanent stereochemical and electronic feature throughout these transformations, imparting its unique properties to the final complex molecule. The ability to build upon the this compound core in a controlled and stepwise manner makes it a powerful platform for the synthesis of novel chemical entities in drug discovery and materials science.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Fluoropiperidinol Synthesis

The development of efficient and highly stereoselective synthetic routes to fluorinated piperidines is crucial for their application in drug discovery. nih.gov While much of the existing literature has focused on the synthesis of cis-fluoropiperidinols, the demand for stereochemically pure trans isomers is driving the exploration of new catalytic systems. nih.govacs.org Current research is moving beyond traditional multi-step sequences that often require difficult substrate pre-functionalization with defined stereochemistry. nih.gov

One promising strategy involves the catalytic dearomatization-hydrogenation of fluoropyridine precursors. nih.govnih.gov For instance, rhodium-catalyzed dearomatization followed by hydrogenation has been shown to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govnih.gov Adapting such methodologies, perhaps by modifying catalyst-ligand complexes or reaction conditions, could potentially favor the formation of the trans diastereomer. Another avenue of intense research is the use of enzymatic resolutions. For example, a chemo-enzymatic approach using Candida antarctica lipase (B570770) (CAL-B) has been successfully employed for the asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones. mdpi.com This highlights the potential of biocatalysis to resolve racemic mixtures of trans-3-fluoropiperidin-4-ol (B2614427) or its precursors, providing access to enantiomerically pure compounds. mdpi.com The development of these novel catalytic approaches is essential for making complex building blocks like enantiopure this compound readily accessible for broader research.

Exploration of Fluorine Effects on Nitrogen Basicity Modulation

The introduction of a fluorine atom into the piperidine (B6355638) ring significantly alters the basicity of the nitrogen atom, a critical parameter for a molecule's pharmacokinetic and pharmacodynamic properties. nih.govscientificupdate.com This modulation is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen, thereby lowering its pKa (making it less basic). cambridgemedchemconsulting.commasterorganicchemistry.com

The extent of this pKa modulation is highly dependent on the fluorine atom's position and stereochemistry. cambridgemedchemconsulting.com Studies have shown that the effect is influenced by the conformation of the ring, with an equatorial fluorine generally exerting a greater basicity-lowering effect than an axial one. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In certain contexts, an axial fluorine can lead to a less pronounced decrease or even a relative increase in basicity compared to its equatorial counterpart, a phenomenon attributed to through-space electrostatic interactions, such as a favorable C-F···H-N+ dipole interaction in the protonated state. scientificupdate.com This nuanced control over basicity is a powerful tool in drug design, used to optimize properties like solubility, reduce off-target activity (e.g., hERG ion channel binding), and improve cell permeability. scientificupdate.comcambridgemedchemconsulting.com

| Compound | pKa | Change from Piperidine (ΔpKa) | Reference |

|---|---|---|---|

| Piperidine | 11.12 | - | masterorganicchemistry.com |

| 3-Fluoropiperidine (B1141850) | 9.32 | -1.80 | yuntsg.com |

| 4,4-Difluoropiperidine | 8.52 | -2.60 | yuntsg.com |

| 3,3-Difluoropiperidine | 7.22 | -3.90 | yuntsg.com |

Advanced Computational Modeling for Predictive Synthetic Design and Conformational Analysis

Computational chemistry has become an indispensable tool for understanding the subtle structural nuances of fluorinated heterocycles. nih.govresearchgate.net For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), provides deep insights into its conformational preferences, which are critical for its interaction with biological targets. nih.govresearchgate.net

A significant body of research has shown that 3-fluoropiperidines often exhibit a pronounced preference for a chair conformation where the fluorine atom occupies an axial position. nih.govresearchgate.net This counterintuitive preference, contrary to what would be expected based on steric bulk, is rationalized by a combination of stabilizing forces. nih.gov Computational studies have elucidated the pivotal roles of:

Charge-dipole interactions : In the protonated state, a stabilizing electrostatic interaction between the partial negative charge on the fluorine and the positive charge on the ammonium (B1175870) group (C-F···H-N+) strongly favors the axial conformer. nih.govresearchgate.net

Hyperconjugation : Stereoelectronic effects, often referred to as the fluorine gauche effect, contribute to the stability of the axial orientation through electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals. nih.govresearchgate.netnih.gov

Solvation Effects : The polarity of the solvent plays a major role. Computational models show that the stability of the more polar axial-fluorine conformer increases with rising solvent polarity. nih.gov

These computational analyses, often validated by NMR spectroscopy, provide a powerful framework for predictive design. nih.govresearchgate.net By understanding the forces that govern the conformational equilibrium, researchers can better predict how analogues of this compound will present themselves to a target protein, facilitating more rational, structure-based drug design.

Integration of this compound into Radiopharmaceutical Precursor Development (e.g., for NR2B NMDA receptor visualization)

The 3-fluoropiperidine scaffold is a valuable building block for the development of radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes biological processes at the molecular level. chempep.comnih.gov The integration of a fluorine-18 (B77423) ([¹⁸F]) isotope allows for the in vivo tracking of molecules designed to bind to specific targets, such as neurotransmitter receptors.

Research has specifically explored the use of 1,4-disubstituted 3-[¹⁸F]fluoropiperidines as potential radiotracers for visualizing NR2B subtype N-methyl-D-aspartate (NMDA) receptors. nih.gov The synthesis of these PET probes involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. nih.govradiologykey.com Studies on these systems have shown that satisfactory radiofluorination yields can be achieved, though they are dependent on the nature of the substituents on the piperidine ring. nih.gov

While the in vivo evaluation of the first-generation NR2B NMDA receptor antagonists based on this scaffold showed minimal brain uptake, the research provided a crucial proof-of-concept. nih.gov Importantly, the studies demonstrated that the fluorine-18 atom at the 3-position of the piperidine ring is stable against in vivo defluorination. nih.gov This metabolic stability makes the trans-3-[¹⁸F]fluoropiperidin-4-ol moiety a promising platform for developing other PET radiotracers, even if the initial candidates for NR2B imaging require further optimization. nih.gov

Design of Conformationally Restricted Analogues for Structure-Based Research

A key strategy in modern drug discovery is the design of conformationally restricted analogues to probe the bioactive conformation of a ligand when bound to its receptor. nih.gov By "locking" a flexible molecule into a more rigid structure, researchers can enhance binding affinity, improve selectivity, and gain a clearer understanding of the structure-activity relationship (SAR).

The this compound scaffold is an excellent starting point for designing such analogues. The inherent conformational preferences dictated by the fluorine substituent already impart a degree of structural bias. As established by computational studies, the fluorine atom's tendency to adopt an axial position provides a default conformational starting point. nih.gov This preference can be further exploited by designing molecules where the trans relationship between the fluorine and hydroxyl groups is used as an anchor point to build additional ring systems or tethers, further limiting rotational freedom. For example, in the development of NR2B NMDA antagonists, tethering parts of a flexible molecule to form a new chromanol ring system created rigid analogues that helped elucidate the optimal geometry for receptor binding. nih.gov Applying this principle, the stereochemistry of this compound can be leveraged to create novel, rigid scaffolds for exploring the SAR of various biological targets.

Q & A

What are the common synthetic routes for preparing trans-3-Fluoropiperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from piperidine derivatives. A key step is the enantioselective fluorination of the piperidine ring, often using catalysts like cinchona alkaloids or α-methylbenzylamine to achieve stereochemical control . Reaction conditions (temperature, solvent, catalyst loading) are optimized via iterative testing; for example, using polar aprotic solvents (e.g., DMF) at −20°C improves fluorination yield and enantiomeric excess (ee). Post-reduction steps may employ sodium borohydride in methanol to stabilize intermediates .

How do fluorination strategies impact the stereochemical outcome of this compound?

Advanced fluorination methods, such as asymmetric catalysis or chiral auxiliary approaches, directly influence the trans-configuration. For instance, modified cinchona alkaloid catalysts enable >90% ee in cis-3-fluoropiperidin-4-ol synthesis, which can be isomerized to the trans-form via base-mediated epimerization . X-ray crystallography and chiral HPLC are critical for validating stereochemical purity .

What spectroscopic techniques are essential for characterizing this compound?

Basic characterization relies on H/F NMR to confirm fluorine incorporation and hydroxyl group presence (δ ~4.5 ppm for -OH). IR spectroscopy identifies hydrogen-bonded OH stretches (~3200–3400 cm). Mass spectrometry (HRMS) verifies molecular weight (119.14 g/mol) . Advanced studies use 2D NMR (COSY, NOESY) to resolve stereochemistry and spatial interactions between the fluorine and hydroxyl groups .

How can researchers resolve ambiguities in the stereochemical assignment of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical determination. For non-crystalline samples, NOE (Nuclear Overhauser Effect) experiments or computational modeling (DFT-based conformational analysis) correlate spatial proximity of substituents with NMR data . Comparative studies with known cis/trans analogs (e.g., 3,3-difluoropiperidin-4-ol) provide additional validation .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic screening includes enzyme inhibition assays (e.g., kinases or GPCRs) at varying concentrations (1–100 µM) to determine IC. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, measurable via fluorescence polarization or SPR (Surface Plasmon Resonance) . Advanced studies incorporate molecular docking to predict interactions with active sites, guided by the compound’s logP (~0.5) and pKa (~9.5 for the hydroxyl group) .